molecular formula C58H94O27 B1180650 [3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 162857-65-0

[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No. B1180650
CAS RN: 162857-65-0
M. Wt: 1223.3 g/mol
InChI Key:
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Description

The synthesis and analysis of complex organic molecules, such as the one mentioned, involve comprehensive studies on molecular structure, chemical reactions, physical and chemical properties. These compounds often exhibit unique behaviors due to their intricate structures and have applications in various fields, including pharmacology and materials science, although applications are excluded from this discussion as requested.

Synthesis Analysis

Synthetic approaches to complex organic compounds often involve catalyzed reactions, such as palladium-catalyzed oxidative cyclization and carbonylation, to construct heterocyclic frameworks efficiently. For instance, oxidative carbonylation conditions have been used to synthesize tetrahydrofuran, dioxolane, and other derivatives from 4-yn-1-ones and related substrates (Bacchi et al., 2005). These methods highlight the utility of catalytic systems in achieving complex molecular architectures.

Molecular Structure Analysis

The molecular structure of complex organic compounds can be elucidated using techniques such as X-ray diffraction analysis. For example, the crystal structures of certain heterocyclic compounds have been determined, confirming their regioisomeric frameworks (Kurbanova et al., 2009). Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and predicting its reactivity and properties.

Chemical Reactions and Properties

The reactivity of complex organic molecules often involves interactions with catalysts and reagents that facilitate transformations, such as ring-opening polymerization and carbonylation reactions. For instance, ring-opening polymerizations of carbohydrate-derived dialkoxyoxolanes have been explored to produce functionalized poly(oxytetramethylene)s, demonstrating the versatility of organic synthesis in creating polymers from renewable resources (Thiem et al., 1989).

Scientific Research Applications

Blood Glucose Level Regulation

The compound has been studied for its role in diabetes management. A study identified it as a potential target for managing diabetes, with molecular docking predicting its binding in the active site of target proteins. This was further supported by molecular dynamics simulation showing the stability of protein–ligand complexes (Muthusamy & Krishnasamy, 2016).

Solubility in Ethanol-Water Solutions

Research on similar compounds, like protocatechuic aldehyde and caffeic acid, has shown that their solubility in ethanol-water solutions significantly differs from pure water. This information is crucial for understanding the compound's behavior in different solvents, which can be applied in pharmaceutical and chemical processes (Zhang, Gong, Wang, & Qu, 2012).

Molecular Modeling and Spectroscopic Analysis

A study on a bismuth organic framework highlighted the importance of molecular modeling and spectroscopic analysis in understanding the compound's interaction with metals like Bi(V). This can have implications for its use in materials science and drug delivery systems (Kumar & Mishra, 2007).

Inhibitory Activity on Enzymes

The compound was identified in Vernonia amygdalina leaves extract, showing potential as an α-amylase inhibitor. This suggests its role in treating diabetes by inhibiting enzymes that break down carbohydrates into glucose (Yunitasari, Raharjo, Swasono, & Pranowo, 2022).

Antibacterial Activities

Amide alkaloids, structurally similar to the compound, exhibited anti-inflammatory activities in studies. This indicates potential applications of the compound in developing anti-inflammatory drugs and treatments (Lan, Ying, Guo, Duan, Cui, Leng, & Ying, 2021).

Density and Viscosity in Aqueous Solutions

The compound's behavior in terms of density and viscosity in aqueous solutions is crucial for its application in food science, pharmaceuticals, and material science. Studies on sugar alcohol aqueous solutions provide insights into its behavior in different concentrations and temperatures (Zhu, Ma, & Zhou, 2010).

Antioxidant Properties

Research into compounds with similar structures has indicated potential antioxidant properties. This is significant for applications in food preservation, cosmetics, and pharmaceuticals, where oxidative stability is important (Catel, Aladedunye, & Przybylski, 2012).

Mechanism of Action

Target of Action

The primary target of FT-0775449 is currently unknown . The compound, also known as “[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate”, is a complex molecule and its specific targets are yet to be identified.

Biochemical Pathways

The biochemical pathways affected by FT-0775449 are currently unknown

Result of Action

Preliminary clinical study results of FT-0775449 have shown that it has good safety and tolerability profiles . In medium and high dose groups, some improvement in visual function indexes was observed . .

properties

IUPAC Name

[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O27/c1-24-41(81-46-38(70)33(65)28(64)20-76-46)42(82-50-44(73)58(75,22-62)23-77-50)40(72)48(78-24)83-43-37(69)35(67)30(19-60)80-49(43)85-51(74)57-14-12-52(2,3)16-26(57)25-8-9-32-53(4)17-27(63)45(84-47-39(71)36(68)34(66)29(18-59)79-47)54(5,21-61)31(53)10-11-56(32,7)55(25,6)13-15-57/h8,24,26-50,59-73,75H,9-23H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVDEBIGYOTPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)OC9C(C(CO9)(CO)O)O)OC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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